Tecarfarin
Overview
Description
Tecarfarin is a vitamin K antagonist that is under development for use as an anticoagulant. It is designed to provide more uniform and stable anticoagulation compared to traditional anticoagulants like warfarin. This compound is particularly notable for its potential to minimize interactions with other drugs, making it a promising candidate for patients with complex medication regimens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tecarfarin is synthesized through a series of chemical reactions involving the coupling of 4-hydroxycoumarin with a benzoate derivative. The key steps include:
Formation of the benzoate derivative: This involves the reaction of 4-hydroxycoumarin with a suitable benzoic acid derivative under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Tecarfarin primarily undergoes hydrolysis and reduction reactions. It is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases can hydrolyze this compound to its constituent benzoic acid and 4-hydroxycoumarin derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol derivative.
Major Products Formed:
Hydrolysis products: Benzoic acid and 4-hydroxycoumarin derivatives.
Reduction products: Alcohol derivatives of this compound.
Scientific Research Applications
Chemistry: Tecarfarin serves as a model compound for studying the interactions of vitamin K antagonists with various enzymes and receptors.
Biology: It is used to investigate the biological pathways involved in blood coagulation and the role of vitamin K in these processes.
Medicine: this compound is being developed as an anticoagulant for patients with conditions like atrial fibrillation and venous thromboembolism.
Mechanism of Action
Tecarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of vitamin K-dependent clotting factors. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of blood clots. Unlike warfarin, this compound is metabolized by human carboxylesterase 2 (hCE2) rather than the cytochrome P450 system, which reduces the potential for drug-drug interactions .
Comparison with Similar Compounds
Warfarin: Like tecarfarin, warfarin is a vitamin K antagonist used as an anticoagulant.
Acenocoumarol: Another vitamin K antagonist with a similar mechanism of action but different pharmacokinetic properties.
Phenprocoumon: A long-acting vitamin K antagonist used in some countries for anticoagulation therapy.
Uniqueness of this compound: this compound’s primary advantage over these similar compounds is its metabolism by human carboxylesterase 2 (hCE2), which minimizes interactions with other drugs metabolized by the cytochrome P450 system. This makes this compound a safer option for patients on multiple medications .
Properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNTQDOVCLQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235788 | |
Record name | Tecarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867257-26-9 | |
Record name | Tecarfarin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecarfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECARFARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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